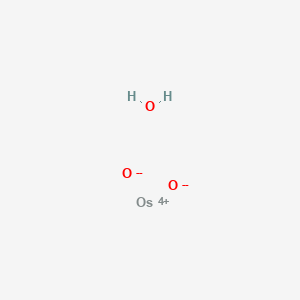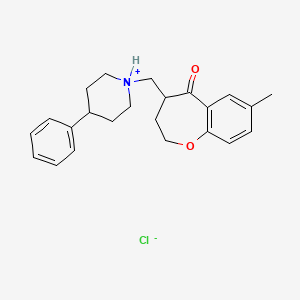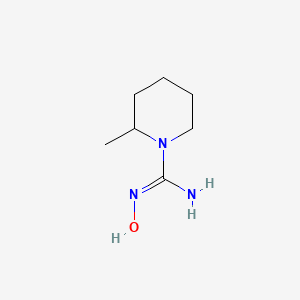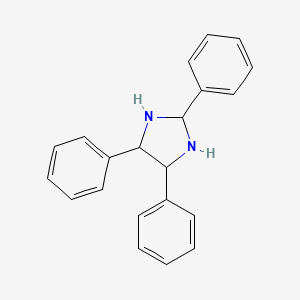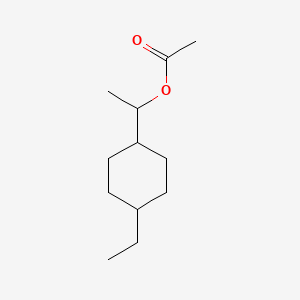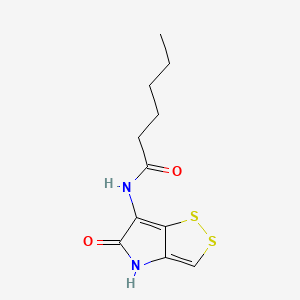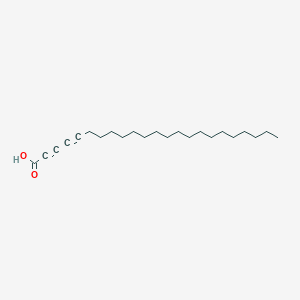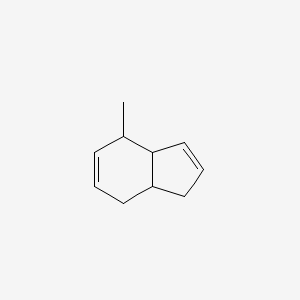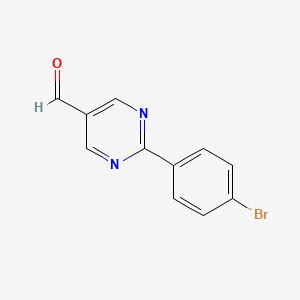
2-(4-bromophenyl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-bromophenyl group at the 2-position and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-bromophenyl)pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically starts with 4-bromobenzaldehyde and 2-aminopyrimidine as the starting materials. The reaction proceeds through the formation of an iminium intermediate, which then undergoes cyclization to form the desired pyrimidine ring .
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 2-chloropyrimidine-5-carbaldehyde in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the Vilsmeier-Haack reaction or Suzuki-Miyaura coupling is carried out under controlled conditions. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidation reactions often use strong oxidizing agents like KMnO4, while reduction reactions use mild reducing agents like NaBH4.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids and alcohols derived from the aldehyde group.
Coupling Reactions: Products include biaryl derivatives with diverse functional groups.
科学的研究の応用
2-(4-bromophenyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(4-bromophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the enzyme’s activity . The bromophenyl group enhances binding affinity through hydrophobic interactions, while the pyrimidine ring forms hydrogen bonds with amino acid residues in the active site .
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)pyrimidine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)pyrimidine-5-carbaldehyde: Contains a fluorine atom, which significantly alters its electronic properties and reactivity compared to the bromine derivative.
2-(4-methylphenyl)pyrimidine-5-carbaldehyde: Features a methyl group, which affects its steric and electronic properties.
Uniqueness
2-(4-bromophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability. The bromine atom’s size and electronegativity make it suitable for various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(4-bromophenyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUINSDEGITEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
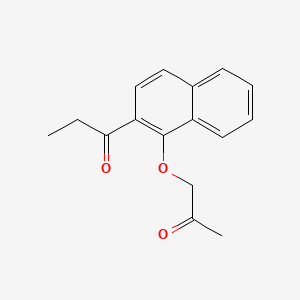
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
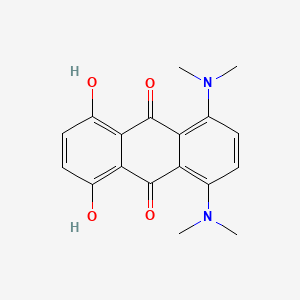
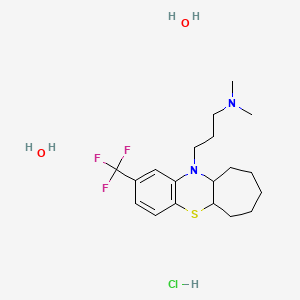
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
